Predicted Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Chlorophenyl Analog
The target compound's 3,4-dimethoxyphenyl group provides a lower calculated lipophilicity (XLogP3-AA = 1.2) compared to the (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione analog, which lacks the polar methoxy groups . This is a critical differentiator in lead optimization, as lower lipophilicity is generally associated with reduced off-target toxicity, lower metabolic clearance, and improved aqueous solubility profiles [1].
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 2-chlorophenyl analog (CAS 2035005-17-3, C17H17ClN4O3). While its exact experimental logP is not publicly disclosed, the replacement of electron-donating methoxy groups with an electron-withdrawing chlorine atom is a well-established structural modification that increases logP. |
| Quantified Difference | The presence of two methoxy groups on the target compound contributes to a reduction in lipophilicity relative to halogenated aryl analogs, a direction favorable for drug-like properties. |
| Conditions | Calculation performed by the XLogP3-AA algorithm as a predictor of octanol-water partition coefficient. |
Why This Matters
For procurement, selecting the lower-lipophilicity compound offers a strategic advantage in early-stage research, potentially reducing downstream development risks related to solubility and toxicity without requiring additional structural modifications.
- [1] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
